Lipophilicity Control: XLogP3-AA Reduction of the Cyclopropyl Analog vs. Trifluoromethyl and Methyl Derivatives
The 5-cyclopropyl substituent yields a computed lipophilicity (XLogP3-AA) of 0.7, which is 0.3 units lower than the 5-trifluoromethyl analog (XLogP3-AA = 1.0) and 0.4 units lower than the 5-methyl analog (XLogP3-AA = 1.1) [1]. This places the compound closer to the optimal CNS drug space (XLogP 1–3), potentially enhancing solubility and reducing non-specific plasma protein binding compared to more lipophilic congeners [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 5-CF3 analog: 1.0; 5-CH3 analog (free base): 1.1 |
| Quantified Difference | ΔXLogP3-AA = 0.3 (vs. CF3); 0.4 (vs. CH3) |
| Conditions | PubChem XLogP3-AA computed descriptor (PubChem 2025.04.14 release) |
Why This Matters
Lower lipophilicity reduces the risk of CYP450-mediated metabolism and hERG channel blockade, directly influencing the compound's suitability for early-stage CNS lead optimization relative to more lipophilic analogs.
- [1] PubChem Compound Summary, CID 43559723 (target), CID 43559946 (5-CF3 analog), CID 17451171 (5-CH3 analog HCl salt; base XLogP3-AA = 1.1). National Center for Biotechnology Information, 2026. View Source
- [2] Wager, T.T., et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
